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N-Acetyl-D-muramoyl-L-alanine -

N-Acetyl-D-muramoyl-L-alanine

Catalog Number: EVT-1581067
CAS Number:
Molecular Formula: C14H24N2O9
Molecular Weight: 364.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-D-muramoyl-L-alanine is an L-alanine derivative consisting of an N-acetyl-D-muramoyl group attached to L-alanine via an amide linkage. It is a glyco-amino acid and a L-alanine derivative. It is a conjugate acid of a N-acetyl-D-muramoyl-L-alaninate.
Overview

N-Acetyl-D-muramoyl-L-alanine is a significant compound in the field of microbiology and biochemistry, primarily known for its role in bacterial cell wall synthesis. It is a derivative of N-acetylmuramic acid, which is a crucial component of peptidoglycan, the structural polymer that forms the cell wall of bacteria. This compound is involved in various biochemical pathways and has implications in antibiotic resistance and bacterial physiology.

Source

N-Acetyl-D-muramoyl-L-alanine is synthesized in bacteria as part of the peptidoglycan biosynthesis pathway. It is derived from UDP-N-acetylglucosamine through a series of enzymatic reactions involving Mur ligases, which facilitate the addition of amino acids to form the peptide side chains essential for peptidoglycan structure .

Classification

N-Acetyl-D-muramoyl-L-alanine belongs to the class of muramyl peptides, which are characterized by their role in forming the backbone of peptidoglycan. It can be classified as an amino sugar derivative and is recognized for its structural importance in bacterial cell walls.

Synthesis Analysis

Methods

The synthesis of N-Acetyl-D-muramoyl-L-alanine occurs through several enzymatic steps involving different Mur ligases. The initial step involves the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid, catalyzed by UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) .

Technical Details

  1. Enzymatic Pathway:
    • MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate to UDP-N-acetylglucosamine.
    • MurB reduces the resulting compound to form UDP-N-acetylmuramic acid.
    • MurC adds L-alanine to UDP-N-acetylmuramic acid to yield N-Acetyl-D-muramoyl-L-alanine .
  2. Reaction Conditions: These reactions typically occur in bacterial cytoplasm under physiological pH and temperature conditions, utilizing ATP as a co-factor for some ligases.
Molecular Structure Analysis

Structure

N-Acetyl-D-muramoyl-L-alanine consists of a muramic acid backbone with an attached L-alanine residue. The molecular structure can be represented as follows:

  • Molecular Formula: C11_{11}H16_{16}N2_{2}O6_{6}
  • Molecular Weight: Approximately 276.26 g/mol

Data

The compound features a lactam ring structure characteristic of muramoyl peptides and contains functional groups such as amides and acetyl groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

N-Acetyl-D-muramoyl-L-alanine participates in various biochemical reactions, particularly those involved in peptidoglycan biosynthesis. Key reactions include:

  • Formation of Peptidoglycan: N-Acetyl-D-muramoyl-L-alanine serves as a substrate for further modifications by other Mur ligases (e.g., MurD, MurE) that add additional amino acids, ultimately leading to cross-linking in the peptidoglycan layer .

Technical Details

These reactions are critical for maintaining bacterial cell integrity and are potential targets for antibiotic development due to their essential role in cell wall synthesis.

Mechanism of Action

Process

The mechanism by which N-Acetyl-D-muramoyl-L-alanine exerts its effects primarily involves its incorporation into the peptidoglycan layer. This process is crucial for:

  • Cell Wall Stability: The compound contributes to the structural integrity of bacterial cells by forming cross-links with other peptide chains.
  • Antibiotic Targeting: Inhibitors targeting Mur ligases can disrupt this process, leading to weakened cell walls and increased susceptibility to lysis by antibiotics .

Data

Research indicates that mutations or inhibitions affecting N-Acetyl-D-muramoyl-L-alanine synthesis can lead to altered growth patterns in bacteria, highlighting its importance in microbial physiology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Participates readily in enzymatic reactions involving amide bond formation and hydrolysis.

Relevant data on these properties can be found through experimental studies focusing on similar muramoyl compounds.

Applications

Scientific Uses

N-Acetyl-D-muramoyl-L-alanine has several applications in scientific research:

  • Antibiotic Development: As a target for new antibiotics aimed at inhibiting bacterial growth by disrupting cell wall synthesis.
  • Biochemical Studies: Used as a model compound in studies investigating peptidoglycan biosynthesis and enzyme mechanisms.
  • Vaccine Development: Potential use as an adjuvant due to its immunogenic properties when presented with other antigens .
Biochemical Context and Biological Significance

Role in Bacterial Peptidoglycan Biosynthesis and Structural Integrity

N-Acetyl-D-muramoyl-L-alanine (hereafter MurNAc-L-Ala) is a fundamental structural component of bacterial peptidoglycan (PG), a macromolecular polymer essential for cellular integrity. PG consists of glycan chains of repeating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, with MurNAc covalently attached to short peptide stems. MurNAc-L-Ala represents the initial amino acid linkage in these stem peptides, typically followed by D-glutamate, a dibasic amino acid (e.g., meso-diaminopimelic acid, mDAP, in Gram-negatives; L-lysine in Gram-positives), and a D-alanine dipeptide [6] [7]. This structure forms the scaffold for cross-linking between adjacent glycan strands.

MurNAc-L-Ala is generated during the cytoplasmic phase of PG biosynthesis. The pathway proceeds as follows:

  • UDP-GlcNAc is converted to UDP-MurNAc by MurA (adding enolpyruvate) and MurB (reducing it).
  • Amino acids are sequentially added to UDP-MurNAc by ATP-dependent ligases:
  • MurC adds L-Alanine, forming UDP-MurNAc-L-Alanine (UMA) – the nucleotide precursor containing the MurNAc-L-Ala linkage [2] [6].
  • MurD adds D-Glutamate to UMA.
  • MurE adds mDAP or L-Lys.
  • MurF adds D-Ala-D-Ala.
  • The completed UDP-MurNAc-pentapeptide precursor is transferred to the lipid carrier bactoprenol phosphate (yielding Lipid I), and GlcNAc is added (yielding Lipid II).
  • Lipid II is flipped across the cytoplasmic membrane by MurJ [7].
  • In the periplasm, glycosyltransferases (GTases) polymerize Lipid II into nascent glycan chains, and transpeptidases (TPases) cross-link the peptide stems, often between the penultimate D-Ala of one stem and the dibasic amino acid (e.g., mDAP) of an adjacent stem [6] [7].

The MurNAc-L-Ala bond is a critical substrate for a specific class of enzymes crucial for PG dynamics: N-acetylmuramyl-L-alanine amidases (EC 3.5.1.28). These amidases hydrolytically cleave the amide bond between the lactyl group of MurNAc and the α-amino group of L-alanine, separating the glycan strand from the peptide stem [1] [4] [8]. This enzymatic activity is indispensable for:

  • PG Remodeling: Facilitating the insertion of new PG material during cell growth and elongation.
  • Cell Division: Enabling the separation of daughter cells following septal PG synthesis.
  • PG Recycling: Liberating muropeptides (like MurNAc-L-Ala-D-Glu or larger fragments) for reuse in biosynthesis or as signaling molecules [1] [4] [6].

Table 1: Key Enzymes Processing the MurNAc-L-Ala Linkage

EnzymeFunctionBiological RoleRepresentative Organisms
MurC LigaseCatalyzes ATP-dependent addition of L-Ala to UDP-MurNAc, forming UMA.Biosynthesis of PG monomer precursors.Universal in PG-containing bacteria.
Amidase (e.g., Ami1, Ami4)Hydrolyzes the amide bond between MurNAc and L-Ala.PG remodeling, cell division, recycling, immune modulation.M. tuberculosis, E. coli, S. aureus
LysozymeHydrolyzes β(1,4)-glycosidic bonds between MurNAc and GlcNAc.Host defense against bacteria; generates fragments containing MurNAc-L-Ala.Found in host secretions/innate cells.

Functional Specificity in Gram-Positive vs. Mycobacterial Cell Wall Architectures

While the core structure of MurNAc-L-Ala is conserved, its context and processing exhibit significant variations across bacterial types, profoundly impacting PG architecture and function:

  • Gram-Positive Bacteria (e.g., Staphylococcus aureus):
  • Possess a thick (20-80 nm), multilayered PG sacculus, where MurNAc-L-Ala-containing stem peptides constitute a major component (40-90% dry weight) [3] [7].
  • Peptide cross-links often involve a pentaglycine bridge between the L-Lys residue of one stem and the D-Ala of another. The high density of cross-linking creates a dense meshwork.
  • Amidases like AmiA, AmiB, AmiC in E. coli or their functional analogues in Gram-positives are crucial for cleaving the MurNAc-L-Ala bond during cell separation, preventing chain formation. Deletion of amidases can impair cell division and increase susceptibility to cell wall-targeting antibiotics due to altered permeability [4] [8].

  • Mycobacteria (e.g., Mycobacterium tuberculosis):

  • Possess a structurally complex and unique cell envelope. While the PG layer itself is relatively thin, it is covalently linked to arabinogalactan, which is in turn esterified to mycolic acids, forming an exceptionally robust outer barrier [1] [8].
  • The peptide stem typically contains meso-diaminopimelic acid (mDAP) at position 3. Cross-links are predominantly between the D-Ala of one stem and the mDAP of another, often forming both 4→3 (D-Ala→mDAP) and 3→3 (mDAP→mDAP) linkages, contributing to PG rigidity and chemical resistance [1] [6].
  • Mycobacteria encode multiple specialized amidases (Ami1, Ami2/CwlM, Ami3, Ami4). M. tuberculosis Ami1 (Rv3717) has been structurally and biochemically characterized. It contains a catalytic zinc ion and an extra disulfide-bonded β-hairpin adjacent to its active site. While essential for cleaving small PG fragments like muramyl dipeptide (MDP, MurNAc-L-Ala-D-Glu) in vitro and crucial for PG recycling, M. tuberculosis Δami1 mutants show no growth defect in vitro but exhibit altered interactions with the host immune system [1] [4] [8]. Ami1 activity on polymerized PG is limited, suggesting functional specialization towards fragments. Ami2/CwlM lacks catalytic amidase activity but regulates MurA activity in PG biosynthesis. Ami3 and Ami4 also contribute to PG remodeling; Δami4 mutants also show immunomodulatory defects [4] [8].

Table 2: Cell Wall Architecture and MurNAc-L-Ala Context in Different Bacteria

FeatureGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Mycobacteria (e.g., M. tuberculosis)
PG Layer ThicknessThick (20-80 nm), MultilayeredThin (~7-8 nm), MonolayeredThin, but covalently linked to complex envelope
PG Dry Weight~40-90%~10%Significant, embedded in complex envelope
Stem Peptide 3rd ResidueL-Lysinemeso-Diaminopimelic acid (mDAP)meso-Diaminopimelic acid (mDAP)
Typical Cross-LinkL-Lys-(Gly)₅ → D-Ala (Direct Bridge)D-Ala → mDAP (Direct)D-Ala → mDAP (4→3); mDAP → mDAP (3→3)
Key AmidasesAtlA, Sle1 homologuesAmiA, AmiB, AmiCAmi1, Ami3, Ami4 (Ami2/CwlM regulatory)
Amidase Role in DivisionCritical for daughter cell separationCritical for daughter cell separationLess critical for division in vitro; involved in remodeling/recycling

Immunomodulatory Implications in Host-Pathogen Interactions

MurNAc-L-Ala, particularly as part of MDP (MurNAc-L-Ala-D-isoGln), is a major Pathogen-Associated Molecular Pattern (PAMP) recognized by the host innate immune system. Its release depends on amidase activity during bacterial growth, division, autolysis, or host enzymatic degradation (e.g., lysozyme) [5] [9] [10].

  • Recognition by Intracellular Receptors (NOD2):
  • The primary receptor for MDP is Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), located in the cytosol of host cells (e.g., macrophages, dendritic cells, Paneth cells, epithelial cells) [5] [9].
  • MDP is transported into the cytosol via solute carriers like SLC15A2 (PepT2) or SLC15A4 (PepT1) [5] [9].
  • Binding of MDP to NOD2 triggers its oligomerization and recruitment of the serine/threonine kinase RIPK2 (RICK). This leads to the activation of NF-κB and MAPK signaling pathways, resulting in the transcription and production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-12) [5] [9]. This response is crucial for initiating defense against bacterial infections.

  • Inflammasome Activation:

  • MDP can also contribute to the activation of the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β and pro-IL-18 into their active forms. This often occurs synergistically with other PAMPs (e.g., LPS) or danger signals [5].

  • Modulation by Bacterial Amidases:

  • The activity of bacterial N-acetylmuramyl-L-alanine amidases directly controls the liberation of MDP and other immunostimulatory muropeptides. Consequently, mutations in these amidases can significantly alter host immune responses:
  • M. tuberculosis Δami1 and Δami4 mutants induce significantly increased pro-inflammatory cytokine responses (e.g., TNF-α, IL-6, IL-12) in infected bone marrow-derived macrophages (BMDMs) compared to wild-type bacteria [4]. This suggests Ami1 and Ami4 normally help limit excessive immunostimulation, potentially by degrading or limiting the release of highly stimulatory PG fragments.
  • In murine models, infection with the M. tuberculosis Δami1 mutant led to differential cytokine/chemokine induction, decreased cellular recruitment, and reduced lung pathology during acute infection compared to wild-type infection. The Δami4 mutant phenotype was less pronounced in vivo [4]. This indicates amidases like Ami1 play a role in modulating the in vivo immune response and pathology, potentially favoring bacterial persistence.
  • Mycobacteria also utilize other modifications (e.g., amidation of mDAP) to evade NOD1 recognition, highlighting the evolutionary pressure to manipulate PG-mediated immune sensing [4].

  • Systemic Presence and Tolerance:

  • Muramyl peptides, including MDP, are detectable in the serum of healthy humans (0.330–0.838 μg/mL), entering through the intestinal mucosa during commensal bacterial breakdown [5] [9].
  • Low-level exposure to MDP from commensal flora is believed to contribute to immune homeostasis and tolerance. MDP, via NOD2, activates CD103+ dendritic cells, promoting the development of regulatory T cells (Tregs) and maintaining tolerance to commensals [5].
  • Thus, MurNAc-L-Ala-containing fragments act as critical signaling molecules at the interface between the host and its microbiota, balancing defense against pathogens with tolerance to beneficial bacteria.

Table 3: Immunomodulatory Roles of MurNAc-L-Ala-Containing Fragments

FragmentPrimary ReceptorKey Signaling PathwaysMajor Immunological OutcomeBiological Context
MDP (MurNAc-L-Ala-D-Glu)NOD2 (cytosolic)RIPK2 → NF-κB / MAPK activationPro-inflammatory cytokine production (TNF-α, IL-6, IL-8, IL-12); Antimicrobial peptides.Response to bacterial infection (pathogens).
GMDP (GlcNAc-MurNAc-L-Ala-D-Glu)NOD2 (cytosolic)Similar to MDPSimilar pro-inflammatory response; may have distinct kinetics/magnitude.Response to bacterial lysis.
Systemic MDP (Low levels)NOD2 (cytosolic)NF-κB / MAPK activationActivation of tolerogenic DCs (CD103+), Treg induction; Maintenance of mucosal homeostasis.Commensal flora breakdown; Immune tolerance.
MDP + Other PAMPs (e.g., LPS)NOD2 + TLR4Synergistic NF-κB / MAPK; Inflammasome (NLRP3)Enhanced pro-inflammatory response; IL-1β/IL-18 maturation.Co-infection or sensing of virulent bacteria.

Diagram: Biochemical Context of N-Acetyl-D-muramoyl-L-alanine

[ Cytoplasm ]  UDP-MurNAc  →  + L-Ala (MurC)  →  **UDP-MurNAc-L-Alanine (UMA)**  →  + D-Glu (MurD)  →  UDP-MurNAc-L-Ala-D-Glu  ↓  [ Periplasm ]  Incorporated into Peptidoglycan Polymer:  -(GlcNAc - [MurNAc-**L-Ala**-D-Glu-mDAP-D-Ala-D-Ala])-  ↓  Cleavage by Amidase (Ami1/Ami3/Ami4):  Hydrolysis of amide bond between MurNAc and **L-Ala**  ↓  Release of:  *   Glycan strands (less immunogenic)  *   **Muropeptides (e.g., MDP = MurNAc-L-Ala-D-Glu)**  ↓  [ Host Cell ]  MDP Transported into Cytosol (e.g., via SLC15A2/4) → Binds NOD2 → NF-κB/MAPK Activation → Cytokine Production  

Properties

Product Name

N-Acetyl-D-muramoyl-L-alanine

IUPAC Name

(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

Molecular Formula

C14H24N2O9

Molecular Weight

364.35 g/mol

InChI

InChI=1S/C14H24N2O9/c1-5(13(21)22)15-12(20)6(2)24-11-9(16-7(3)18)14(23)25-8(4-17)10(11)19/h5-6,8-11,14,17,19,23H,4H2,1-3H3,(H,15,20)(H,16,18)(H,21,22)/t5-,6+,8+,9+,10+,11+,14?/m0/s1

InChI Key

ICMUIFDBEVJCQA-HAFAVUGZSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

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